Methyl 1-methyl-3-oxocyclopentane-1-carboxylate
CAS No.: 32436-10-5
Cat. No.: VC4302788
Molecular Formula: C8H12O3
Molecular Weight: 156.181
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32436-10-5 |
---|---|
Molecular Formula | C8H12O3 |
Molecular Weight | 156.181 |
IUPAC Name | methyl 1-methyl-3-oxocyclopentane-1-carboxylate |
Standard InChI | InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 |
Standard InChI Key | RXEOOQFWZVQHTR-UHFFFAOYSA-N |
SMILES | CC1(CCC(=O)C1)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 1-methyl-3-oxocyclopentane-1-carboxylate features a cyclopentane ring substituted with two functional groups: a methyl ester at the 1-position and a ketone at the 3-position. The additional methyl group at the 1-position introduces steric effects that influence its reactivity . The IUPAC name, methyl 1-methyl-3-oxocyclopentane-1-carboxylate, reflects this substitution pattern, while its SMILES notation (\text{COC(=O)C1(C)CCC(=O)C1) provides a concise structural representation .
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols are often proprietary, general methods involve functionalization of cyclopentane precursors. One approach utilizes cyclopentanone as a starting material, which undergoes alkylation and esterification steps to introduce the methyl and carboxylate groups. For example, reaction with dimethyl carbonate in the presence of a base catalyst (e.g., potassium fluoride on alumina) may yield the target compound under reflux conditions.
Industrial-scale production optimizes yield and purity through advanced purification techniques such as fractional distillation or chromatography. Continuous flow reactors are increasingly employed to enhance efficiency and scalability in manufacturing.
Chemical Reactivity and Applications
Reaction Pathways
The compound’s dual functional groups enable participation in diverse reactions:
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Oxidation: The ketone group can be further oxidized to carboxylic acids using agents like potassium permanganate ().
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Reduction: Sodium borohydride () reduces the ketone to a secondary alcohol, forming methyl 1-methyl-3-hydroxycyclopentane-1-carboxylate.
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Nucleophilic Substitution: The ester group undergoes hydrolysis or aminolysis, enabling the synthesis of amides or acids under acidic or basic conditions.
Table 2: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Oxidation | , | 1-Methyl-3-oxocyclopentane-1-carboxylic acid |
Reduction | , | Methyl 1-methyl-3-hydroxycyclopentane-1-carboxylate |
Ester Hydrolysis | , | 1-Methyl-3-oxocyclopentane-1-carboxylic acid |
Applications in Medicinal Chemistry
Structural analogs of methyl 1-methyl-3-oxocyclopentane-1-carboxylate serve as precursors to carbocyclic nucleosides, which exhibit antiviral and antitumor activity. For instance, modifications at the C4 position of similar cyclopentane derivatives have enhanced antiproliferative effects against cancer cell lines, though specific IC50 values for this compound remain under investigation.
Biological Activity and Pharmacokinetics
Enzyme Interactions
The compound’s ketone and ester groups may interact with metabolic enzymes such as cytochrome P450 (CYP450), potentially influencing drug metabolism pathways. Studies on related compounds demonstrate inhibition of specific CYP450 isoforms, suggesting a role in modulating pharmacokinetic profiles of co-administered drugs.
Comparative Analysis with Analogous Compounds
Methyl 3-Oxocyclopentane-1-Carboxylate
This analog lacks the 1-methyl group, resulting in reduced steric hindrance and altered reactivity. The absence of the methyl group simplifies synthesis but limits the diversity of derivatization pathways.
Cyclopentanecarboxylic Acid Derivatives
Carboxylic acid derivatives (e.g., 1-methyl-3-oxocyclopentane-1-carboxylic acid) exhibit higher polarity due to the free carboxyl group, impacting their bioavailability and metabolic stability compared to the esterified form .
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